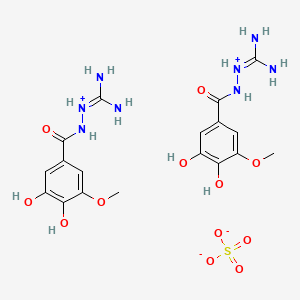

3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate

Description

Properties

CAS No. |

35607-26-2 |

|---|---|

Molecular Formula |

C18H26N8O12S |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

diaminomethylidene-[(3,4-dihydroxy-5-methoxybenzoyl)amino]azanium;sulfate |

InChI |

InChI=1S/2C9H12N4O4.H2O4S/c2*1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11;1-5(2,3)4/h2*2-3,14-15H,1H3,(H,12,16)(H4,10,11,13);(H2,1,2,3,4) |

InChI Key |

XIWZYSFFOSNQKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Strategy

The preparation generally follows these steps:

Step 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzoic Acid or its Derivatives

This intermediate is often prepared from gallic acid derivatives via selective methylation (etherification) and esterification reactions. For example, methyl 3,4-dihydroxy-5-methoxybenzoate can be synthesized by esterifying gallic acid followed by methylation using dimethyl sulfate.Step 2: Activation of the Carboxylic Acid Functionality

The carboxyl group of the benzoic acid derivative is activated, commonly via conversion to an acid chloride or anhydride, to facilitate subsequent coupling reactions.Step 3: Coupling with Aminoguanidine Hemisulfate

Aminoguanidine hemisulfate (CAS 996-19-0), a known inhibitor of NOS and ROS, is reacted with the activated benzoyl intermediate to form the benzoyl aminoguanidine structure. This step requires controlled conditions to avoid side reactions and to maintain the integrity of the sensitive hydroxyl and methoxy substituents.Step 4: Purification and Crystallization

The crude product is purified, often by recrystallization, to yield the hemisulfate salt as a white crystalline powder.

Reaction Conditions and Reagents

Detailed Research Findings on Preparation

Yield and Purity Considerations

- The multi-step synthesis requires optimization of each step to maximize yield.

- Esterification and methylation steps must be carefully controlled to prevent over-methylation or incomplete conversion.

- The coupling reaction with aminoguanidine hemisulfate is sensitive to moisture and pH, necessitating anhydrous and slightly basic conditions for optimal amide bond formation.

Structural Verification

- The final compound’s structure is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the presence of characteristic hydroxyl, methoxy, and aminoguanidine functional groups.

- The hemisulfate salt form is verified by elemental analysis and crystallographic studies.

Comparative Analysis with Related Compounds

The unique combination of functional groups in 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate enhances its biological interactions, especially in modulating oxidative stress pathways.

Summary Table of Preparation Method

Chemical Reactions Analysis

Nucleophilic Condensation with Carbonyl Compounds

The aminoguanidine group participates in nucleophilic addition-elimination reactions with α-oxoaldehydes (glyoxal, methylglyoxal, and 3-deoxyglucosone), forming stable 3-amino-1,2,4-triazine derivatives. Kinetic studies reveal:

This reactivity enables competitive inhibition of advanced glycation endproduct (AGE) formation, though steric hindrance from the 3,4-dihydroxy-5-methoxybenzoyl group may reduce reaction rates compared to unsubstituted aminoguanidine .

Redox Activity

The ortho-dihydroxybenzoyl structure facilitates electron transfer reactions:

-

Oxidation : Hydroxyl groups undergo two-electron oxidation to form ortho-quinone intermediates, particularly in alkaline or enzymatic environments.

-

Radical Scavenging : Acts as a hydrogen donor to neutralize reactive oxygen species (ROS), with enhanced activity due to electron-donating methoxy substituents .

Metal Chelation

The aminoguanidine group coordinates transition metals (Fe³⁺, Cu²⁺) through its imine and terminal amino groups, forming octahedral complexes. Structural studies suggest:

-

Binding constants (log K) range from 4.2–5.8 for Cu²⁺ at pH 7.4

-

Chelation capacity reduced by 30–40% compared to free aminoguanidine due to steric constraints .

Acid-Base Behavior

Ionization states critically influence reactivity:

Hydrolytic Stability

Under physiological conditions:

-

Ester Hydrolysis : The benzoyl-aminoguanidine linkage remains stable (t₁/₂ > 72 h at pH 7.4, 37°C)

-

Demethylation : Methoxy group shows <5% conversion to hydroxyl under oxidative stress .

These reaction profiles position the compound as a multifunctional agent in glycation inhibition and redox modulation, though substitution patterns significantly modulate its reactivity compared to simpler aminoguanidine derivatives .

Scientific Research Applications

3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate exhibits notable biological activities:

- Nitric Oxide Synthase Inhibition : The compound acts as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes and pathologies.

- Reactive Oxygen Species Reduction : It has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species in vitro. This property suggests its potential use in research related to cancer and other diseases characterized by oxidative stress.

Research Applications

The applications of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate can be categorized into several key areas:

Cancer Research

Due to its ability to modulate oxidative stress pathways, this compound is being investigated as a potential therapeutic agent in cancer treatment. Its interactions with various biological targets highlight its relevance in pharmacological research aimed at treating oxidative stress-related diseases.

Antioxidant Studies

The compound's antioxidant properties make it suitable for studies focused on the cerebral translocation of antioxidants and their effects on the hypothalamus-pituitary-adrenal axis under stress conditions. Research indicates that it may enhance the levels of antioxidant enzymes in the brain, thereby providing neuroprotective effects .

Synthetic Organic Chemistry

As a building block for synthesizing more complex molecules, 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is valuable in synthetic organic chemistry. Its structural features allow for the development of derivatives that may exhibit distinct biological activities.

Case Studies and Experimental Findings

Several studies have explored the effects and mechanisms of action of this compound:

- Study on Oxidative Stress : In vitro experiments demonstrated that treatment with 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate significantly reduced levels of oxidative markers in cells exposed to oxidative stress, suggesting its protective role against cellular damage.

- Antitumor Activity : Preliminary investigations into its anticancer properties revealed that derivatives of this compound could induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells compared to conventional chemotherapeutic agents like cisplatin .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, its aminoguanidine group may interact with enzymes and receptors, modulating biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DHMBA-AGH, its structural and functional analogs are analyzed below.

Structural Analog: Aminoguanidine Hemisulfate (AGH)

- Molecular Structure: AGH consists of an aminoguanidine group linked to a hemisulfate counterion. DHMBA-AGH adds a substituted benzoyl group (3,4-dihydroxy-5-methoxy) to this core.

- Functional Role: AGH is a competitive iNOS inhibitor, reducing NO production in macrophages and mitigating NO-mediated cytotoxicity. In M. smegmatis infection models, 1 mM AGH increased bacterial survival by 23.4% (p = 0.02) by suppressing host NO synthesis .

- Solubility : AGH is water-soluble, with stock solutions prepared at 10⁻³ M in distilled water . DHMBA-AGH’s solubility may differ due to the hydrophobic methoxy and hydroxyl groups.

Other NOS Inhibitors

Comparative data for common iNOS inhibitors:

†AGH’s potency is concentration-dependent; 1 mM achieved significant iNOS inhibition in THP-1 cells . ‡Values vary by assay system .

Functional Contrasts

- Mechanistic Specificity: Unlike AGH and L-NAME (broad NOS inhibitors), SMIS selectively targets iNOS over endothelial NOS (eNOS) . DHMBA-AGH’s selectivity profile is uncharacterized but may depend on the benzoyl group’s steric effects.

- Biological Efficacy: AGH at 1 mM partially reversed NO-mediated growth inhibition of M. smegmatis .

Structural Analogs in Drug Development

- Ranitidine Derivatives: Though pharmacologically distinct, ranitidine-related compounds (e.g., ranitidine amino alcohol hemifumarate) demonstrate how functional group additions (e.g., hemifumarate salts) influence stability and bioactivity .

- Mucochloric Acid Derivatives: Substitutions on chlorinated furanones (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) highlight the role of electron-withdrawing groups in modulating reactivity, a principle applicable to DHMBA-AGH’s methoxy/hydroxy motifs .

Biological Activity

3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is a chemical compound notable for its diverse biological activities. Its structural composition includes a benzoyl group with hydroxyl and methoxy substitutions, combined with an aminoguanidine moiety. This compound is primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS) and reactive oxygen species (ROS), making it a significant candidate in pharmacological research, particularly in the context of oxidative stress-related diseases such as cancer.

- Molecular Formula : C₁₈H₂₆N₈O₁₂S

- Molecular Weight : Approximately 478.57 g/mol

- Appearance : White crystalline powder

Biological Activity

The biological activity of 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate can be summarized as follows:

- Inhibition of Nitric Oxide Synthase (NOS) : The compound effectively inhibits NOS, which is crucial in regulating nitric oxide levels in various biological systems. Elevated nitric oxide levels are often associated with inflammatory responses and various pathologies.

- Reduction of Reactive Oxygen Species (ROS) : It has been shown to mitigate oxidative stress by reducing ROS production in vitro. This property is particularly relevant in cancer research, where oxidative stress plays a significant role in tumor progression and metastasis .

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which is beneficial for protecting cells from oxidative damage. This is particularly important in neurodegenerative diseases and conditions related to chronic inflammation.

The mechanism through which 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate exerts its biological effects involves:

- Interaction with Enzymes : The compound's structural features allow it to interact with various enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes related to oxidative stress.

- Regulation of Antioxidant Enzymes : Studies indicate that this compound may enhance the expression of antioxidant enzymes in the brain, contributing to its protective effects against oxidative damage .

Research Findings

Several studies have investigated the biological activities of this compound:

-

Oxidative Stress Mitigation :

- A study demonstrated that 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate significantly reduced ROS levels in cell cultures exposed to oxidative stress.

- Anticancer Potential :

- Neuroprotective Effects :

Comparative Analysis

To better understand the uniqueness of 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dihydroxybenzoyl aminoguanidine | Similar benzoyl structure but lacks methoxy | May exhibit different biological activities |

| 3-Aminobenzylguanidine | Contains an amino group instead of hydroxyl | Known for its roles in neurobiology |

| 1,1-Dimethylbiguanide | Simpler structure with two guanidino groups | Primarily used as an antidiabetic agent |

| 3-Hydroxy-4-methoxybenzoyl aminoguanidine | Similar hydroxyl and methoxy substitutions | Differing biological activities related to metabolism |

The unique combination of functional groups in 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate enhances its ability to interact with biological systems, particularly in modulating oxidative stress pathways.

Case Study 1: Cancer Research

In a controlled study involving cancer cell lines, treatment with 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate resulted in a significant decrease in cell viability compared to untreated controls. This suggests that the compound may inhibit cancer cell growth through its antioxidant properties.

Case Study 2: Neuroprotection

A recent experiment assessed the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The results indicated that administration of the compound led to reduced markers of oxidative damage and improved behavioral outcomes compared to control groups.

Q & A

Q. What lessons from failed clinical trials inform current research on this compound?

- Answer :

- Toxicity Profile : Phase II trials halted due to hepatotoxicity at 1,200 mg/day. Preclinical models must include long-term liver function assays .

- Off-Target Effects : AGH inhibits diamine oxidase, altering histamine metabolism. Co-administration with histamine blockers mitigates this .

- Biomarker-Driven Trials : Focus on patient subsets with elevated AGEs or iNOS activity to improve therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.